
Lintitript
Vue d'ensemble
Description
Lintitript est un antagoniste hautement spécifique et puissant du récepteur de la cholécystokinine de type A. Il s'agit d'un médicament à petite molécule de formule chimique C20H14ClN3O3S et d'un poids moléculaire de 411,861 g/mol . This compound a été initialement développé pour le traitement du cancer du pancréas et des troubles de l'appétit .
Méthodes De Préparation
Lintitript peut être synthétisé par un processus en plusieurs étapes. Une méthode implique la réaction du 2-carboxyindol-1-ylacetate de méthyle avec le 2-amino-4-(2-chlorophényl)thiazole, suivie de la saponification de l'acétate de 2-[[4-(2-chlorophényl)-2-thiazolyl]carbamoyl]indole-1-méthyle avec de l'hydroxyde de sodium et la neutralisation avec de l'acide chlorhydrique . Le sel de potassium du this compound peut être préparé en faisant réagir l'acide libre ou ses esters alkyliques C1-C4 avec du carbonate de potassium dans un système de solvant biphasique composé d'eau et d'un solvant organique .
Analyse Des Réactions Chimiques
Lintitript subit divers types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule de this compound.
Substitution : this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques au sein de la molécule sont remplacés par d'autres atomes ou groupes.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Mécanisme d'action
This compound exerce ses effets en antagonisant le récepteur de la cholécystokinine de type A. La cholécystokinine module l'alimentation et le comportement induit par la dopamine dans les systèmes nerveux central et périphérique. This compound se lie au récepteur de la cholécystokinine de type A, inhibant ainsi les effets de la cholécystokinine et modifiant les habitudes alimentaires . Les cibles moléculaires exactes et les voies impliquées dans ce mécanisme sont encore à l'étude .
Applications De Recherche Scientifique
Gastrointestinal Applications
Mechanism of Action:
Lintitript functions primarily as a competitive antagonist of CCK-A receptors. It has been shown to significantly affect gastric emptying and pancreatic secretion.
Clinical Studies:
A study involving nine healthy male volunteers demonstrated that this compound markedly accelerated gastric emptying of solid meals while having minimal effect on liquid emptying. The lag phase for solid emptying decreased by 20%, and the overall emptying time was reduced by 12% and 13% for the area under the curve (AUC) and half-emptying time, respectively . This suggests that this compound plays a significant role in regulating gastric motility through its antagonistic action on CCK receptors.
Table 1: Effects of this compound on Gastric Emptying
Parameter | Control (Placebo) | This compound (15 mg) |
---|---|---|
Lag Phase (min) | X | Y |
AUC (min) | A | B |
Half-Emptying Time (min) | C | D |
Plasma CCK Levels (pg/mL) | E | F |
Postprandial PP Levels (pg/mL) | G | H |
Cancer Research
Recent studies indicate that CCK receptors may be involved in tumor progression and metastasis. This compound has been identified as a potential therapeutic agent for targeting cancer cells expressing CCK receptors.
Case Study:
In research focusing on non-small cell lung cancer (NSCLC), it was found that CCK-A receptor antagonists like this compound could serve as biomarkers for prognosis and treatment response. The study highlighted the potential of this compound to inhibit tumor growth by blocking CCK receptor signaling pathways .
Table 2: Role of this compound in Cancer Treatment
Cancer Type | Mechanism of Action | Outcome |
---|---|---|
Non-Small Cell Lung Cancer | Inhibition of CCK receptor signaling | Reduced tumor growth |
Gastric Cancer | Modulation of gastric motility | Improved treatment efficacy |
Metabolic Disorders
This compound has also been investigated for its effects on feeding behavior and metabolism. Its ability to alter feeding habits suggests a role in treating conditions like anorexia nervosa.
Research Findings:
In animal models, this compound was shown to influence feeding patterns, potentially providing insights into its application for metabolic disorders characterized by altered appetite regulation .
Pharmacological Insights
This compound exhibits high selectivity for CCK-A receptors with a Ki value of 0.2 nM, demonstrating its potency as a therapeutic agent . Its competitive antagonism is evidenced by its ability to inhibit CCK-stimulated amylase release and gallbladder contractions in vitro.
Mécanisme D'action
Lintitript exerts its effects by antagonizing the cholecystokinin type A receptor. Cholecystokinin modulates feeding and dopamine-induced behavior in the central and peripheral nervous systems. This compound binds to the cholecystokinin type A receptor, thereby inhibiting the effects of cholecystokinin and altering feeding habits . The exact molecular targets and pathways involved in this mechanism are still under investigation .
Comparaison Avec Des Composés Similaires
Lintitript est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur de la cholécystokinine de type A. Des composés similaires incluent :
L'unicité de this compound réside dans sa forte sélectivité pour les récepteurs de la cholécystokinine de type A et ses applications thérapeutiques potentielles dans le traitement du cancer du pancréas et des troubles de l'appétit .
Activité Biologique
Lintitript, also known as SR 27897, is a selective antagonist of the cholecystokinin type A (CCK-A) receptor, primarily developed for managing appetite disorders and pancreatic cancer. This compound has garnered interest due to its potent biological activity related to CCK receptor modulation, which plays a crucial role in various physiological processes, including digestion and satiety.
This compound functions by binding to the CCK-A receptor, inhibiting the action of cholecystokinin (CCK), a peptide hormone that stimulates digestive processes. The binding affinity of this compound to CCK-A receptors is notably high, with a Ki value of 0.2 nM in rat pancreatic membranes, indicating its potency as an antagonist . In vitro studies have shown that this compound effectively inhibits CCK-stimulated amylase release from isolated rat pancreatic acini and reduces gallbladder contractions in guinea pigs .
Pharmacological Profile
The pharmacodynamics of this compound reveal its significant impact on appetite regulation and gastrointestinal function. By antagonizing CCK-A receptors, this compound alters feeding behavior and may influence conditions associated with excessive appetite or pancreatic dysfunction. Despite its promising activity, development for clinical use was halted by Sanofi due to concerns over efficacy and bioavailability .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
CCK-A Receptor Affinity (Ki) | 0.2 nM |
Inhibition of Amylase Release (pA2) | 7.50 |
Inhibition of Gallbladder Contractions (pA2) | 9.57 |
Indications | Appetite disorders, pancreatic cancer |
Development Status | Halted (Sanofi) |
Case Studies and Research Findings
Research has highlighted the potential implications of CCK-A receptor antagonists like this compound in various therapeutic areas:
- Gastrointestinal Disorders : Studies indicate that CCK-A antagonists can facilitate gastric emptying and inhibit gallbladder contraction, potentially benefiting patients with dysmotility disorders .
- Pancreatic Cancer : this compound has been investigated for its effects on pancreatic cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by modulating signaling pathways linked to the CCK receptors .
- Appetite Regulation : The role of CCK in satiety makes this compound a candidate for treating obesity-related conditions. However, clinical trials have faced challenges regarding dosage and patient response variability .
Comparative Analysis with Other CCK Antagonists
This compound's structure and mechanism have been compared with other CCK antagonists like devazepide:
- This compound contains a thiazolyl group which limits its interaction with specific receptor helices compared to devazepide, which has a more complex structure allowing for higher binding affinity .
- Both compounds exhibit similar antagonistic effects but differ in their pharmacokinetic profiles and clinical application potential.
Table 2: Comparison of CCK Antagonists
Antagonist | Structure | Binding Affinity (Ki) | Primary Use |
---|---|---|---|
This compound | Thiazolyl group | 0.2 nM | Appetite disorders, pancreatic cancer |
Devazepide | Benzodiazepine-like | Higher than this compound | Gastrointestinal disorders |
Propriétés
IUPAC Name |
2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNRQFBVVQUOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046738 | |
Record name | Lintitript | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor. This action presumably alters feeding habits, however the exact mechanism of action is not known. | |
Record name | Lintitript | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
136381-85-6 | |
Record name | 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136381-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lintitript [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lintitript | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lintitript | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINTITRIPT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.